molecular formula C11H9NO3 B1358943 Ethyl 2-cyanobenzoylformate CAS No. 228259-44-7

Ethyl 2-cyanobenzoylformate

Cat. No. B1358943
M. Wt: 203.19 g/mol
InChI Key: VXIBICBTKBZBPW-UHFFFAOYSA-N
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Description

Ethyl 2-cyanobenzoylformate is a chemical compound with the formula C₁₁H₉NO₃ . It is used in laboratory settings and for the synthesis of substances .


Synthesis Analysis

Ethyl 2-cyanobenzoylformate can be synthesized using Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase co-expressed in Escherichia coli . This process involves the reduction of aromatic α-keto esters .


Molecular Structure Analysis

The molecular structure of Ethyl 2-cyanobenzoylformate is represented by the formula C₁₁H₉NO₃ . It has an average mass of 203.194 Da and a monoisotopic mass of 203.058243 Da .


Physical And Chemical Properties Analysis

Ethyl 2-cyanobenzoylformate has a density of 1.2±0.1 g/cm³, a boiling point of 350.3±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 59.5±3.0 kJ/mol, a flash point of 153.0±13.4 °C, and an index of refraction of 1.536 .

Scientific Research Applications

1. Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound to Ethyl 2-cyanobenzoylformate, has been utilized as an intermediate in synthesizing various trifluoromethyl heterocycles. These include oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines. These compounds are generated through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).

2. Solubility and Model Correlation

Ethyl 2-cyanobenzoylformate's related compound, 2-amino-3-methylbenzoic acid, has been studied for its solubility in various solvents. This research is crucial for its purification process and aids in understanding the solution behavior of similar compounds (Zhu et al., 2019).

3. Synthesis of Pyrimidine Derivatives

Ethyl α-cyano-β-aminoacrylates, compounds similar to Ethyl 2-cyanobenzoylformate, have been used as intermediates in the synthesis of pyrimidine derivatives. This synthesis process has been refined to improve yields and expand the variety of accessible compounds (Singh & Gandhi, 1978).

4. Biocompatibility in Bone Tissue

Research involving ethyl 2-cyanoacrylate, a compound related to Ethyl 2-cyanobenzoylformate, has focused on its biocompatibility with bone tissue. This is particularly significant for its potential use in bone graft fixation (de Melo et al., 2013).

5. Neurosurgical Applications

Cyanoacrylate adhesives, including ethyl 2-cyanoacrylate, have been explored for their potential use in neurosurgery. This includes the possible reinforcement of intracranial aneurysms and the occlusion of carotid-cavernous fistulae, demonstrating the versatility of compounds related to Ethyl 2-cyanobenzoylformate in medical applications (Mickey & Samson, 1981).

6. Anticancer Activity

Research into derivatives of ethyl paraben, a compound related to Ethyl 2-cyanobenzoylformate, has revealed their potential as anticancer agents. This includes the synthesis and characterization of novel hydrazide-hydrazones and their evaluation for cytotoxic activity on cancer cell lines (Han et al., 2020).

7. Antimicrobial and Antioxidant Studies

Ethyl 2-(4-mmethoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, analogous to Ethyl 2-cyanobenzoylformate, have been synthesized and tested for their antimicrobial and antioxidant properties. These studies highlight the potential of such compounds in pharmaceutical applications (Raghavendra et al., 2016).

properties

IUPAC Name

ethyl 2-(2-cyanophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-2-15-11(14)10(13)9-6-4-3-5-8(9)7-12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIBICBTKBZBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641274
Record name Ethyl (2-cyanophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyanobenzoylformate

CAS RN

228259-44-7
Record name Ethyl (2-cyanophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Kratzer, B Nidetzky
Number of citations: 0

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